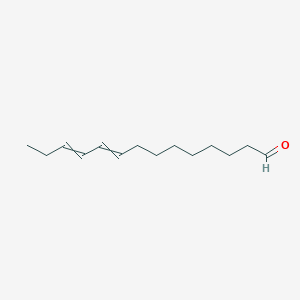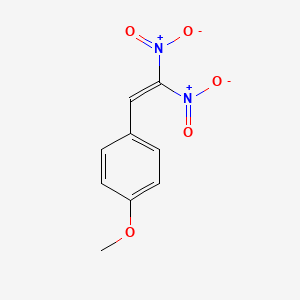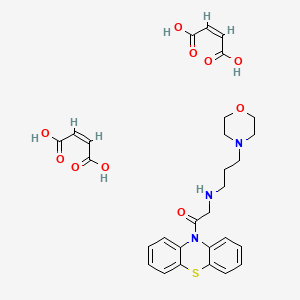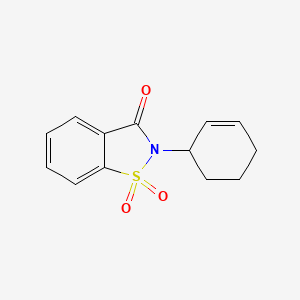
(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a propanoyloxy group, and a methylprop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid can be achieved through several synthetic routes. One common method involves the esterification of 4-methoxyphenol with propanoic acid, followed by the introduction of a methyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the (E)-2-methylprop-2-enoic acid moiety through a Wittig reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and alkylation reactions. The use of catalysts such as sulfuric acid or aluminum chloride can enhance the efficiency of these reactions. Additionally, the Wittig reaction can be optimized by using phosphonium salts and strong bases like sodium hydride.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy or propanoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or the induction of cell death in cancer cells. The pathways involved often include the modulation of signaling cascades and the alteration of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methoxyphenylacetic acid
- 3-methoxy-4-hydroxyphenylacetic acid
- 2-methyl-3-(4-methoxyphenyl)propanoic acid
Uniqueness
(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and propanoyloxy groups, along with the (E)-2-methylprop-2-enoic acid moiety, allows for a wide range of chemical modifications and applications that are not possible with simpler analogs.
Propriétés
Formule moléculaire |
C14H16O5 |
|---|---|
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
(E)-3-(4-methoxy-3-propanoyloxyphenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C14H16O5/c1-4-13(15)19-12-8-10(5-6-11(12)18-3)7-9(2)14(16)17/h5-8H,4H2,1-3H3,(H,16,17)/b9-7+ |
Clé InChI |
VRSONNBRYZWCOG-VQHVLOKHSA-N |
SMILES isomérique |
CCC(=O)OC1=C(C=CC(=C1)/C=C(\C)/C(=O)O)OC |
SMILES canonique |
CCC(=O)OC1=C(C=CC(=C1)C=C(C)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)




![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)






